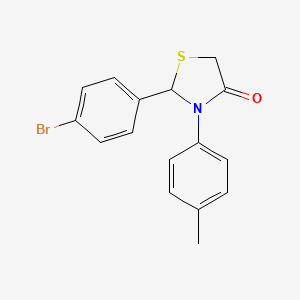
2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one
Descripción general
Descripción
2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C16H14BrNOS and its molecular weight is 348.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.99795 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound 2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one has been synthesized and its crystal structure analyzed. It crystallizes in the orthorhombic system, with notable intermolecular hydrogen bonds of type C-H…Br, indicating potential applications in the study of crystallography and molecular interactions (Iyengar et al., 2005).
Optical and Electronic Properties
This compound has been the subject of both experimental and theoretical studies to understand its optical and electronic properties. Spectroscopic studies, including UV-vis measurements, revealed absorption between 250 and 350 nm. Density Functional Theory (DFT) calculations provided insights into its static polarizability and hyperpolarizability, suggesting its potential as a candidate for optoelectronic device applications (Baroudi et al., 2020).
Vibrational Spectra Analysis
Further analysis using HF and DFT methods have been conducted on the molecular structure and vibrational spectra of this compound and its selenium analogue. These studies focused on molecular parameters like bond lengths, angles, dipole moments, and vibrational frequencies, offering detailed insights for potential applications in molecular spectroscopy and quantum chemistry (Kavitha et al., 2018).
Antimicrobial Evaluation
In terms of biological applications, derivatives of 4-thiazolidinone, including those with structural similarities to our compound of interest, have been evaluated for antimicrobial activity. Such studies have shown significant biological activity against various microorganisms, highlighting the potential of these compounds in antimicrobial research (Deep et al., 2014).
Antiproliferative and Tumor Inhibitory Studies
Another notable application is in the field of oncology. Derivatives of 4-thiazolidinone, including 3-(4-bromophenyl)-2-(4-(dimethylamino)phenyl)thiazolidin-4-one, have shown considerable cytotoxicity against leukemic cell lines and induced tumor regression in in vivo studies, indicating their potential as antiproliferative agents in cancer research (Sharath Kumar et al., 2015)
Propiedades
IUPAC Name |
2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNOS/c1-11-2-8-14(9-3-11)18-15(19)10-20-16(18)12-4-6-13(17)7-5-12/h2-9,16H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZZINHKFFAFDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387183 | |
| Record name | 2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330849-57-5 | |
| Record name | 2-(4-bromophenyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20387183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


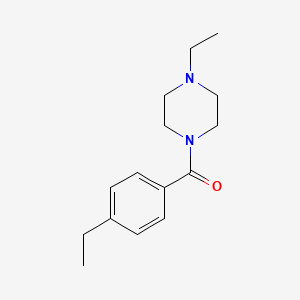
![4-acetyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5032386.png)
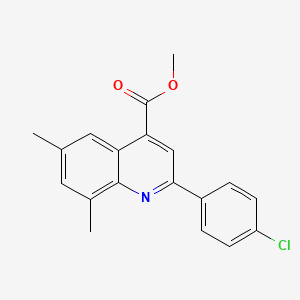
![N-[2-(3,5-dimethylphenoxy)ethyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5032394.png)
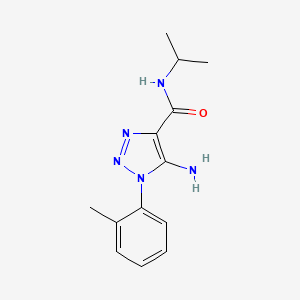

![2-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B5032418.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5032430.png)


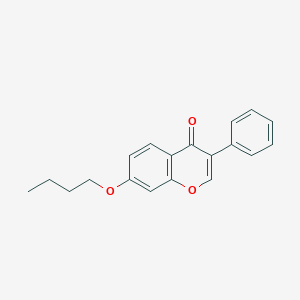
![(3-fluorophenyl)[3-(5-nitro-2-furyl)-2-propen-1-yl]amine](/img/structure/B5032453.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5032468.png)
